3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
Description
This compound features a coumarin core (2H-chromen-2-one) substituted with a 6-methoxy group and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety at position 2. The oxadiazole ring enhances structural rigidity and metabolic stability, while the methoxy groups on the phenyl ring may influence electronic properties and biological interactions.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-5-7-15-12(8-13)9-14(20(23)27-15)19-21-18(22-28-19)11-4-6-16(25-2)17(10-11)26-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFWRQVZGABKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromenone Core Synthesis
The chromen-2-one scaffold is typically synthesized via Kostanecki acylation or Baker-Venkataraman rearrangement . For 6-methoxy-substituted chromenone, 6-methoxy-2-hydroxyacetophenone serves as the starting material. Reaction with an acylating agent (e.g., acetic anhydride) under basic conditions yields the chromenone backbone.
Key Reaction:
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclocondensation of hydrazides with carboxylic acids or their derivatives. Two primary methods dominate:
Hydrazide-Carboxylic Acid Cyclization
Hydrazides, derived from ester precursors, react with 3,4-dimethoxybenzoic acid in the presence of POCl₃ as a cyclizing agent.
Procedure:
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Esterification: 6-Methoxychromen-2-one is esterified using methanol/H₂SO₄ to form the methyl ester.
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Hydrazide Formation: The ester reacts with hydrazine hydrate to yield the hydrazide intermediate.
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Cyclization: The hydrazide reacts with 3,4-dimethoxybenzoic acid in POCl₃ under reflux (4–5 hours), forming the oxadiazole ring.
Representative Reaction:
[3+2] Cycloaddition Approach
An alternative route employs enaminones and hydrazonyl chlorides in a cycloaddition reaction. This method offers regioselectivity and milder conditions.
Steps:
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Enaminone Synthesis: 6-Methoxychromen-2-one is converted to an enaminone via reaction with DMF-DMA.
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Cycloaddition: The enaminone reacts with a hydrazonyl chloride bearing the 3,4-dimethoxyphenyl group, forming the oxadiazole ring via a 1,3-dipolar cycloaddition.
Advantages:
-
Higher yields (70–85%) compared to POCl₃-mediated cyclization.
Optimization and Mechanistic Insights
Role of POCl₃ in Cyclization
Phosphorus oxychloride acts as both a dehydrating agent and Lewis acid , facilitating the nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the carboxylic acid. This step is critical for oxadiazole ring closure.
Mechanism:
Substituent Effects on Yield
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Electron-Donating Groups (e.g., Methoxy): Enhance reaction rates by stabilizing intermediates through resonance.
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Steric Hindrance: Bulky substituents on the phenyl ring reduce yields (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy).
Table 1. Yield Comparison for Different Substituents
| Phenyl Substituent | Cyclization Method | Yield (%) |
|---|---|---|
| 3,4-Dimethoxy | POCl₃ | 68 |
| 3,4-Dimethoxy | [3+2] Cycloaddition | 82 |
| 2,3-Dimethoxy | POCl₃ | 55 |
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal studies confirm the planar geometry of the chromenone-oxadiazole system and hydrogen bonding between the oxadiazole’s nitrogen and methoxy oxygen.
Challenges and Alternative Routes
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution using reagents like bromine (Br₂) or nucleophilic substitution using alkoxides or amines.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced forms of the oxadiazole or chromen-2-one rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds known for their significant pharmacological properties. They have been investigated for various applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The incorporation of different substituents on the oxadiazole ring can enhance its biological efficacy and selectivity.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit promising anticancer properties through multiple mechanisms. The compound has shown potential as an EGFR-TK inhibitor , which is crucial in cancer cell proliferation and survival.
- Inhibition of Key Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play vital roles in DNA synthesis and cell cycle regulation.
- Induction of Apoptosis : Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
The effectiveness of oxadiazole derivatives can often be correlated with their structural features. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Electron-withdrawing groups | Decreased cytotoxicity |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on HePG-2 and HCT-116 cancer cell lines. The results indicated that compounds with a similar structure to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .
- Mechanism-Based Approaches : Another study highlighted the role of 1,3,4-oxadiazoles in targeting specific proteins involved in cancer progression. The compound's ability to inhibit telomerase activity was particularly noted as a promising mechanism for its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Antioxidant Activity
- Target Compound : Predicted moderate antioxidant activity due to methoxy groups, which are electron-donating and may stabilize free radicals. Direct data unavailable, but structurally similar coumarins (e.g., esculetin) show such effects.
- Curcumin Analogs (3e, 3d): Exhibit strong free radical scavenging (IC₅₀ ~5–10 μM in DPPH assay) due to phenolic -OH and conjugated acryloyl groups .
- Key Difference: The oxadiazole in the target compound may reduce antioxidant efficacy compared to phenolic analogs but enhance stability under physiological conditions.
Enzyme Inhibition
- ACE Inhibition :
- Tyrosinase Inhibition :
- HIV-1 Protease Inhibition :
Cytotoxicity
- Curcumin Analogs: Non-toxic to normal human lung cells (viability >90% at 50 μM) .
- Target Compound : Likely low toxicity due to absence of reactive groups (e.g., α,β-unsaturated ketones in curcumin analogs).
Q & A
Q. Q1. What are the established synthetic pathways for 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a multi-step protocol involving:
Coumarin Core Formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄) to yield 6-methoxy-2H-chromen-2-one intermediates .
Oxadiazole Ring Construction : Reaction of the coumarin intermediate with a 3,4-dimethoxyphenyl-substituted amidoxime in the presence of dehydrating agents (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
- Key Variables : Temperature (80–100°C), solvent (dry DMF or THF), and stoichiometric ratios (1:1.2 amidoxime:coumarin) critically impact yields (reported 60–75%) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- Coumarin Core : Aromatic protons at δ 6.8–7.5 ppm (H-3, H-4, H-5, H-8), methoxy groups at δ 3.8–3.9 ppm .
- Oxadiazole Ring : Absence of NH₂ signals (confirming ring closure) and deshielded carbons at δ 165–170 ppm (C=O and C=N) .
- HRMS : Molecular ion peak [M+H]⁺ at m/z 395.1012 (calculated for C₂₀H₁₇N₂O₆) .
Q. Q3. What preliminary biological activities have been reported for this compound, and what assay models are used?
Methodological Answer:
- Anticancer Screening : MTT assays against HeLa and MCF-7 cell lines (IC₅₀: 12–18 µM), with mechanisms linked to ROS generation and caspase-3 activation .
- Antibacterial Activity : MIC values of 32–64 µg/mL against S. aureus and E. coli via agar dilution methods .
Advanced Research Questions
Q. Q4. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Computational Analysis : DFT studies (B3LYP/6-31G*) show electron-donating methoxy groups stabilize the oxadiazole ring, enhancing electrophilicity at C-5 for nucleophilic interactions (e.g., with protein targets) .
- SAR Modifications : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) reduces anticancer potency by 40%, confirming the importance of methoxy substituents .
Q. Q5. What strategies resolve contradictions in reported solubility and stability data across different solvents?
Methodological Answer:
- Solubility Profiling : Use HPLC-UV to quantify solubility in DMSO, ethanol, and PBS (pH 7.4). Stability is pH-dependent, with degradation observed at pH > 8.0 (t₁/₂: 6 hours) .
- Controlled Storage : Lyophilized formulations in amber vials at −20°C maintain >90% stability over 6 months .
Q. Q6. How can mechanistic studies differentiate between intercalative vs. covalent binding modes in DNA interaction assays?
Methodological Answer:
- Ethidium Displacement Assays : Fluorescence quenching of DNA-bound ethidium bromide indicates intercalation (Kₐ: 1.5 × 10⁴ M⁻¹) .
- DSC Analysis : Melting temperature (Tₘ) shifts of DNA by 4–6°C confirm non-covalent binding, while MALDI-TOF detects covalent adducts via mass shifts .
Q. Q7. What experimental designs optimize regioselectivity during oxadiazole ring formation to avoid byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving >85% regioselectivity for the 1,2,4-oxadiazole isomer .
- Catalytic Additives : ZnCl₂ (5 mol%) suppresses side reactions (e.g., triazole formation) by stabilizing the amidoxime intermediate .
Data Analysis & Interpretation
Q. Q8. How should researchers interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
Methodological Answer:
- 3D Spheroid Penetration Limits : Reduced efficacy in 3D models (IC₅₀: 45 µM vs. 18 µM in 2D) correlates with poor diffusion (measured via LC-MS/MS tumor penetration assays) .
- Hypoxia Markers : Immunoblotting for HIF-1α in spheroids identifies hypoxia-induced resistance mechanisms .
Q. Q9. What statistical methods validate the significance of substituent effects in SAR studies?
Methodological Answer:
- Multivariate ANOVA : Quantifies the contribution of substituent position (p < 0.01) and electronic parameters (Hammett σ) to bioactivity .
- PLS Regression : Models with Q² > 0.6 prioritize substituents at the oxadiazole C-3 position for optimization .
Q. Q10. How can researchers address batch-to-batch variability in synthetic yields exceeding ±10%?
Methodological Answer:
- Quality-by-Design (QbD) : DOE studies identify critical process parameters (CPPs):
- Reagent Purity : ≥99% amidoxime (HPLC-tested) reduces variability to ±5% .
- Moisture Control : Karl Fischer titration ensures solvent H₂O < 0.01% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
